molecular formula C16H22N2O3 B15279155 Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B15279155
M. Wt: 290.36 g/mol
InChI Key: HMOLUMBNXPQUPP-CQSZACIVSA-N
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Description

Benzyl ®-3-amino-1-oxa-8-azaspiro[45]decane-8-carboxylate is an organic compound with a unique spirocyclic structure This compound is characterized by its spiro[45]decane core, which includes an oxazolidine ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, which can be achieved through the cyclization of appropriate precursors. For instance, the reaction of benzaldehyde with 1-oxa-8-azaspiro[4.5]decan-2-one in the presence of sodium tris(acetoxy)borohydride and triethylamine in dichloromethane yields the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester moiety can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, alcohols, and various substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl ®-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl ®-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding pockets of enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ®-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the benzyl ester and amino groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

benzyl (3R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C16H22N2O3/c17-14-10-16(21-12-14)6-8-18(9-7-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14H,6-12,17H2/t14-/m1/s1

InChI Key

HMOLUMBNXPQUPP-CQSZACIVSA-N

Isomeric SMILES

C1CN(CCC12C[C@H](CO2)N)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CN(CCC12CC(CO2)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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